BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Binding
Affinity of OD36

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OD36

Cat. No.: B15542864

Introduction

OD36 is a macrocyclic small molecule that has been identified as a potent, ATP-competitive
inhibitor with significant dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and
Activin A type | receptor (ALK2).[1][2] Its high affinity and selectivity make it a valuable tool for
researchers in inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans
Progressiva (FOP). This guide provides a comprehensive overview of OD36's binding
characteristics, the signaling pathways it modulates, and the experimental methodologies used
to characterize its activity.

Quantitative Data: Binding Affinity and Inhibitory
Potency

The binding affinity and inhibitory concentration of OD36 have been quantified against several
key kinase targets. These values underscore its potency and selectivity profile. The data is
summarized in the table below.
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Target Kinase Parameter Value (nM) Notes

Potent inhibition of the
RIPK2 ICso0 5.3 primary inflammatory
target.[1][2][3]

Demonstrates strong

ALK2 (ACVR1) Kd 37 - -
binding affinity.[1][4][5]

Effective inhibition of

ICso 47 _
wild-type ALK2.[1][4]

Increased potency

against the FOP-
ALK2 (R206H) ICso 22 _

associated mutant.[1]

[4]

Shows moderate
ALK1 (ACVRL1) Kd 90

binding affinity.[1][4]

ICso (Half-maximal inhibitory concentration) denotes the concentration of OD36 required to
inhibit 50% of the kinase activity. K_d (Dissociation constant) represents the equilibrium
constant for the dissociation of the ligand-receptor complex and is a measure of binding affinity.

At a concentration of 100 nM, OD36 shows minimal activity against a broad panel of 366 other
protein kinases, though some inhibitory effect is observed on structurally similar kinases such
as SIK2 and ACVR2B, highlighting its overall high selectivity.[6]

Mechanism of Action

OD36 functions as an ATP-competitive inhibitor. As a macrocyclic compound, it is designed to
fit into the ATP-binding pocket of the target kinase, effectively blocking the enzyme's ability to
bind ATP and phosphorylate its downstream substrates.[1][3] This mechanism has been
confirmed through experiments with "gatekeeper" mutant kinases. For instance, a RIPK2 T95M
mutation, which sterically hinders the ATP-binding pocket, renders the kinase resistant to
inhibition by OD36, confirming its mode of action.[7]

Modulated Signaling Pathways

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.medchemexpress.com/od36.html
https://www.immune-system-research.com/2020/07/23/od36-is-a-dual-ripk2-and-alk2-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.medchemexpress.com/od36.html
https://www.medchemexpress.com/od36-hydrochloride.html
https://www.medchemexpress.com/od36.html?locale=es-ES
https://www.medchemexpress.com/od36.html
https://www.medchemexpress.com/od36-hydrochloride.html
https://www.medchemexpress.com/od36.html
https://www.medchemexpress.com/od36-hydrochloride.html
https://www.medchemexpress.com/od36.html
https://www.medchemexpress.com/od36-hydrochloride.html
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.researchgate.net/figure/ALK2-binding-and-kinase-profile-of-OD36-and-OD52-The-activity-of-a-panel-of-366-468_fig4_335317507
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.medchemexpress.com/od36.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10028200/
https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4207980/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

OD36 exerts its biological effects by interrupting key signaling cascades involved in
inflammation and osteogenesis.

The NOD-RIPK2 Inflammatory Pathway

RIPK2 is a crucial kinase in the innate immune system, acting downstream of the NOD1 and
NOD?2 pattern recognition receptors.[8] Upon detection of bacterial peptidoglycans, NOD
receptors recruit and activate RIPK2, initiating a cascade that leads to the activation of NF-kB
and MAPK pathways and the subsequent production of inflammatory cytokines.[2][3][7] OD36
blocks the autophosphorylation of RIPK2, thereby preventing these downstream inflammatory
signals.[2][7]
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Fig. 1. OD36 inhibition of the NOD-RIPK2 signaling pathway.
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The BMP-ALK2 Osteogenic Pathway

ALK2 is a bone morphogenetic protein (BMP) type | receptor. In physiological conditions, BMP
binding triggers ALK2 to phosphorylate downstream effectors, primarily SMAD1 and SMAD5.[1]
In FOP, a recurring mutation (R206H) makes ALK2 hypersensitive to the ligand Activin A,
leading to aberrant SMAD phosphorylation and ectopic bone formation.[1][4] OD36 potently
inhibits both wild-type and mutant ALK2, blocking SMAD1/5 phosphorylation and preventing
osteogenic differentiation.[1][4]
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Fig. 2: OD36 inhibition of the BMP-ALK2-SMAD signaling pathway.

Experimental Protocols
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Detailed and rigorous experimental procedures are essential for accurately determining the
binding affinity and inhibitory potential of compounds like OD36. Below are representative
protocols for key assays.

In Vitro Kinase Inhibition Assay (ICso Determination)

This protocol describes a typical luminescence-based assay to measure the ATP-dependent
kinase activity and its inhibition by OD36.

Objective: To determine the ICso value of OD36 against a target kinase (e.g., RIPK2).
Materials:

e Recombinant human RIPK2 enzyme.

» Kinase substrate (e.g., a generic peptide like AdipoRon).

o ATP (Adenosine Triphosphate).

e OD36 compound, serially diluted in DMSO.

e Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35.
¢ Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

o White, opaque 384-well microplates.

o Plate reader capable of measuring luminescence.

Methodology:

o Compound Preparation: Create a 10-point serial dilution of OD36 in 100% DMSO, starting
from 100 pM.

o Assay Setup:
o Add 5 pL of kinase/substrate mix to each well of a 384-well plate.

o Add 50 nL of serially diluted OD36 or DMSO (vehicle control) to the respective wells.
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o Mix the plate on a shaker for 1 minute and incubate for 10 minutes at room temperature.

Reaction Initiation: Add 5 pL of ATP solution to each well to start the kinase reaction. The
final ATP concentration should be at or near the K_m for the enzyme.

Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase
reaction to proceed.

Signal Detection:

o Add 10 pL of Kinase-Glo® reagent to each well to stop the reaction and generate a
luminescent signal. The reagent measures the amount of ATP remaining in the well; lower
ATP levels (higher consumption) indicate higher kinase activity.

o Incubate for 10 minutes to stabilize the signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:

o Convert luminescence readings to percent inhibition relative to DMSO controls.
o Plot the percent inhibition against the logarithm of the OD36 concentration.

o Fit the data to a four-parameter logistic curve to determine the 1Cso value.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15542864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Reagents:
- Kinase & Substrate
- Serial Dilution of OD36
- ATP Solution

:

Plate Assay:
1. Add Kinase/Substrate Mix
2. Add OD36 or DMSO

Pre-incubation
(10 min)

Initiate Reaction:
Add ATP Solution

Kinase Reaction
(60 min)

Detect Signal:
Add Kinase-Glo® Reagent
Read Luminescence
(Plate Reader)

Data Analysis:
Plot % Inhibition vs. [OD36]
Calculate IC50

Click to download full resolution via product page

Fig. 3: General workflow for an in vitro kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15542864?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Radioligand Binding Assay (K_d Determination)

This protocol outlines a method to determine the equilibrium dissociation constant (K_d) using
a competitive binding assay.

Objective: To determine the binding affinity (K_d) of OD36 for ALK2.

Materials:

Receptor Source: Cell membranes prepared from cells overexpressing human ALK2.
o Radioligand: A suitable high-affinity radiolabeled ALK2 ligand (e.g., 3H-Dorsomorphin).
o Competitor: Unlabeled OD36.

e Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

e Non-specific Binding Control: A high concentration (e.g., 10 uM) of a known unlabeled ALK2
inhibitor (e.g., LDN-193189).

e Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid
scintillation counter.

Methodology:

o Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive
binding.

o Total Binding: Contains membranes, radioligand, and assay buffer.

o Non-specific Binding: Contains membranes, radioligand, and a high concentration of an
unlabeled inhibitor.

o Competitive Binding: Contains membranes, radioligand, and varying concentrations of
unlabeled OD36.

 Incubation: Add the membrane preparation (50-100 pg protein), a fixed concentration of the
radioligand (typically at its K_d), and the appropriate competitor to the tubes. Incubate at
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25°C for 90 minutes to reach equilibrium.[9]

o Separation of Bound and Free Ligand: Terminate the reaction by rapid vacuum filtration
through glass fiber filters. This separates the membrane-bound radioligand from the unbound
radioligand.[9]

o Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any
remaining unbound radioligand.[9]

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity (in counts per minute, CPM) using a scintillation counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific CPM from total CPM.

o Plot the percentage of specific binding against the logarithm of the OD36 competitor
concentration.

o Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the K_i
(inhibition constant), which provides an estimate of the K_d for OD36.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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